molecular formula C8H7IN2O2 B13638656 2-hydroxyimino-N-(3-iodophenyl)acetamide

2-hydroxyimino-N-(3-iodophenyl)acetamide

Katalognummer: B13638656
Molekulargewicht: 290.06 g/mol
InChI-Schlüssel: YPDDGDIDSNXLER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxyimino-N-(3-iodophenyl)acetamide is a substituted acetamide derivative characterized by a hydroxyimino (C=N-OH) group at the α-carbon of the acetamide backbone and a 3-iodophenyl substituent on the nitrogen atom. Its molecular formula is C₈H₇IN₂O₂, with a molecular weight of 306.06 g/mol (calculated from isotopic composition).

The compound’s structure is closely related to other hydroxyimino-substituted acetamides, such as 2-hydroxyimino-N-(2-iodophenyl)acetamide (a positional isomer with iodine at the ortho-position) and N-(3-trifluoromethylphenyl)-2-hydroxyiminoacetamide, which replaces iodine with a trifluoromethyl group . These structural variations significantly impact physicochemical properties like logP (partition coefficient) and PSA (polar surface area), which are critical for bioavailability and target binding.

Eigenschaften

Molekularformel

C8H7IN2O2

Molekulargewicht

290.06 g/mol

IUPAC-Name

2-hydroxyimino-N-(3-iodophenyl)acetamide

InChI

InChI=1S/C8H7IN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)

InChI-Schlüssel

YPDDGDIDSNXLER-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)I)NC(=O)C=NO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyimino-N-(3-iodophenyl)acetamide typically involves the reaction of 3-iodoaniline with glyoxylic acid oxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

2-hydroxyimino-N-(3-iodophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-hydroxyimino-N-(3-iodophenyl)acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-hydroxyimino-N-(3-iodophenyl)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 2-hydroxyimino-N-(3-iodophenyl)acetamide with structurally or functionally related acetamide derivatives, emphasizing substituent effects, biological activity, and physicochemical properties.

Substituent Effects on Bioactivity
Compound Name Substituent Position/Group Key Biological Activity Reference
This compound 3-iodophenyl Not explicitly reported; inferred potential for CNS penetration due to low rotatable bonds and moderate PSA (~80.15) .
CNS-11 (N-mesityl-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide) Mesityl (2,4,6-trimethylphenyl) Disaggregates α-synuclein fibrils; optimized for CNS bioavailability (low hydrogen bond donors/acceptors) .
Compound 47 (Ravindra et al.) 3,5-Difluorophenyl Antimicrobial (gram-positive bacteria: MIC < 6.25 µg/mL) .
Compound 63 (Thiadiazole derivative) 3-Fluorophenyl + thiadiazole Cytotoxic against MCF-7 breast cancer cells (IC₅₀ comparable to doxorubicin) .
5RH2 (SARS-CoV-2 inhibitor) 3-Chlorophenyl + pyridine Binds SARS-CoV-2 main protease (binding affinity: −22 kcal/mol) .

Key Observations :

  • Iodine vs. Halogen Substitutions : The 3-iodophenyl group in the target compound provides greater steric bulk and polarizability compared to smaller halogens (e.g., fluorine in Compound 47 or chlorine in 5RH2). This may enhance hydrophobic interactions in target binding but reduce solubility .
  • Trifluoromethyl vs.
Physicochemical Properties
Compound Name logP PSA (Ų) Molecular Weight
This compound ~1.18* 80.15 306.06
2-Hydroxyimino-N-(3-methoxyphenyl)acetamide 1.17 80.15 222.22
CNS-11g 3.5 (predicted) 70.2 429.45
Compound 47 2.8 (estimated) 110.3 452.49

*Estimated from analogs in .

Key Observations :

  • Methoxy-substituted analogs (e.g., 3-methoxyphenyl) show similar logP but lower molecular weight, enhancing solubility .
  • PSA: A PSA of 80.15 Ų (common among hydroxyimino acetamides) indicates moderate polarity, balancing blood-brain barrier penetration and target binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.